Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate
Overview
Description
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is a chemical compound with a complex molecular structure It belongs to the class of furan derivatives and contains functional groups such as cyano, chloroacetamido, and carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the cyano, chloroacetamido, and carboxylate groups. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or through the dehydration of furfural derivatives.
Cyano Group Introduction: The cyano group can be introduced using reagents such as hydrogen cyanide (HCN) or cyanogen bromide (CNBr).
Chloroacetamido Group Introduction: The chloroacetamido group can be introduced using chloroacetyl chloride in the presence of a base.
Carboxylate Ester Formation: The carboxylate ester group can be formed by reacting the carboxylic acid with ethanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Substitution reactions can occur at the chloroacetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the cyano group.
Substitution Products: Various derivatives resulting from the substitution at the chloroacetamido group.
Scientific Research Applications
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the chloroacetamido group can participate in nucleophilic substitution reactions. The compound may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Contains a phenyl group in addition to the thiophene ring.
Uniqueness: Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is unique due to its combination of functional groups and its potential applications in various fields. Its furan ring and cyano group contribute to its reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methylfuran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-3-17-11(16)9-6(2)18-10(7(9)5-13)14-8(15)4-12/h3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDQBJAHBXQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C#N)NC(=O)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161579 | |
Record name | Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855715-20-7 | |
Record name | Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855715-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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